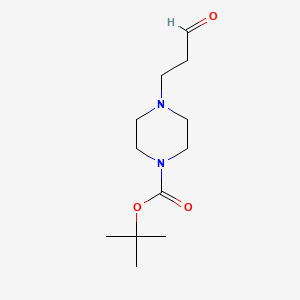

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCCSQFUNMANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate" synthesis pathway

Technical Whitepaper: Strategic Synthesis of Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

Executive Summary

This compound (CAS: 165528-85-8) is a critical supramolecular tether used extensively in medicinal chemistry. It serves as a bifunctional linker, bridging the orthogonal reactivity of the Boc-protected amine and the highly reactive aliphatic aldehyde. This molecule is a frequent precursor in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors, where it facilitates reductive amination reactions to couple piperazine cores with solvent-exposed protein residues.

This guide rejects the "one-size-fits-all" approach. Instead, it details two distinct synthetic pathways selected based on stability and purity requirements :

-

The Oxidative Pathway (Gold Standard): Generates the aldehyde in situ from a stable alcohol precursor, ensuring maximum fidelity for sensitive downstream coupling.

-

The Acetal Masking Pathway (Shelf-Stable): Utilizes a dioxolane-protected intermediate for long-term storage and on-demand release.

Retrosynthetic Analysis

To understand the synthesis, we must first deconstruct the target. The instability of the terminal aldehyde requires us to introduce this functionality late in the sequence or in a masked form.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target aldehyde.

Pathway A: The Oxidative Strategy (High Fidelity)

Rationale: Aliphatic aldehydes are prone to oxidation (to carboxylic acids) and polymerization. This pathway synthesizes the stable alcohol intermediate first, allowing the researcher to perform the oxidation step immediately prior to the next reaction (e.g., reductive amination). This guarantees the highest purity profile.

Phase 1: Synthesis of the Alcohol Intermediate

Target: Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Reagents:

-

N-Boc-piperazine (1.0 eq)

-

3-Bromo-1-propanol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) [0.2 M]

Protocol:

-

Setup: Charge a round-bottom flask with N-Boc-piperazine and anhydrous ACN.

-

Base Addition: Add finely ground

. The heterogeneous base acts as an acid scavenger (HBr) to drive the equilibrium. -

Alkylation: Add 3-Bromo-1-propanol dropwise at room temperature. Heat the mixture to reflux (80°C) for 12–16 hours.

-

Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is typically a viscous oil that crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.

Phase 2: Swern Oxidation to Target Aldehyde

Target: this compound

Causality: We select Swern oxidation over Jones reagent (too harsh/acidic) or PCC (toxic chromium) because it is mild and preserves the Boc group.

Reagents:

-

Oxalyl Chloride (1.5 eq)

-

DMSO (3.0 eq)

-

Triethylamine (

) (5.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in DCM. Cool to -78°C (Dry ice/Acetone).

-

DMSO Addition: Add DMSO dropwise. Critical: Gas evolution (

, -

Substrate Addition: Add the Alcohol intermediate (dissolved in min. DCM) slowly over 15 mins. Stir for 45 mins at -78°C.

-

Termination: Add

to quench. The solution will turn cloudy. -

Warming: Allow the reaction to warm to 0°C.

-

Isolation: Dilute with DCM, wash with sat.

, then brine. Dry over-

Note: The aldehyde is unstable. Do not column chromatography unless necessary. Use immediately.

-

Pathway B: The Acetal Masking Strategy (Shelf-Stable)

Rationale: If you need to stockpile the precursor, the aldehyde must be protected. The dioxolane ring is stable to basic conditions but unmasks the aldehyde rapidly under acidic hydrolysis.

Workflow Diagram:

Figure 2: The Acetal Masking pathway allows for the synthesis of a stable storage form (Intermediate) which can be converted to the target aldehyde immediately before use.

Protocol Summary:

-

Alkylation: Identical to Pathway A, but using 2-(2-Bromoethyl)-1,3-dioxolane as the electrophile.

-

Deprotection: Dissolve the acetal intermediate in THF/Water (1:1). Add 1.0 eq of p-Toluenesulfonic acid (pTsOH) or dilute HCl. Stir at RT for 2 hours. Neutralize with

immediately before extraction to prevent Boc removal.

Analytical Validation

To validate the synthesis, compare your product against these expected parameters.

| Parameter | Alcohol Intermediate (Stable) | Target Aldehyde (Reactive) |

| State | White/Off-white Solid | Colorless/Pale Yellow Oil |

| Stability | High (Months at 4°C) | Low (Use within 24h) |

| 1H NMR (Diagnostic) | ~3.6 ppm (Triplet, -CH 2-OH) | ~9.8 ppm (Singlet, -CHO) |

| MS (ESI+) | [M+H]+ = 245.18 | [M+H]+ = 243.16 |

| IR Spectroscopy | Broad stretch 3400 cm⁻¹ (O-H) | Sharp stretch 1720 cm⁻¹ (C=O) |

Critical Handling & Troubleshooting

-

The "Polymerization" Trap:

-

Odor Control (Swern):

-

Alternative Oxidants:

-

If -78°C cryogenics are unavailable, use IBX (2-Iodoxybenzoic acid) in DMSO at room temperature. It is slower but operationally simpler and avoids noxious gases.

-

References

-

PubChem. (2025).[8][9] Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CID 16217800). National Library of Medicine. [Link]

-

Omicha, H., et al. (2002). Swern Oxidation of Alcohols to Aldehydes. Organic Syntheses, 79, 165-170. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines | MDPI [mdpi.com]

- 4. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate" physical and chemical properties

A Critical Intermediate for Piperazine-Linker Conjugation in Drug Discovery

Executive Summary

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate (CAS: 1221492-48-3) is a specialized heterocyclic aldehyde intermediate used primarily in medicinal chemistry and chemical biology. It serves as a robust "linker module," enabling the introduction of the piperazine motif—a privileged scaffold in drug design—into target molecules via reductive amination.

This guide details the physicochemical profile, synthesis, stability, and application of this compound. It addresses the specific challenges of handling aliphatic aldehydes and provides self-validating protocols for their generation and immediate use in PROTAC® linker synthesis and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]

This compound is characterized by a piperazine core protected at the N1 position by a tert-butoxycarbonyl (Boc) group, with a reactive propanal (3-oxopropyl) chain at the N4 position.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 1-Boc-4-(3-oxopropyl)piperazine; 4-(2-Formylethyl)-1-Boc-piperazine |

| CAS Number | 1221492-48-3 |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Oil |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Sparingly soluble in water |

| Precursor Alcohol | tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 132710-90-8) |

| Stability | High Sensitivity : Prone to oxidation (to carboxylic acid) and polymerization.[1] Store at -20°C under Argon. |

Synthetic Routes & Optimization

The synthesis of this compound is most reliably achieved via the oxidation of its alcohol precursor. While Michael addition of N-Boc-piperazine to acrolein is theoretically possible, it often suffers from polymerization side reactions and handling toxicity.

Validated Synthesis: Oxidation of Precursor Alcohol

The preferred route involves the alkylation of N-Boc-piperazine with 3-bromo-1-propanol, followed by a mild oxidation (Swern or Dess-Martin Periodinane).

Figure 1: Two-step synthesis via the stable alcohol intermediate (CAS 132710-90-8).

Experimental Protocol: Swern Oxidation

Note: This protocol minimizes over-oxidation and byproduct formation.

-

Preparation : In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C.

-

Activation : Add dry DMSO (2.2 equiv) dropwise. Stir for 15 minutes.

-

Addition : Add tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 equiv) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 minutes.

-

Termination : Add triethylamine (5.0 equiv) and allow the mixture to warm to room temperature over 1 hour.

-

Workup : Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification : Critical Step. Aldehydes interact with silica. Use neutral alumina or rapid filtration through a short silica plug eluting with 1:1 EtOAc/Hexanes. Use immediately.

Applications: Reductive Amination

The primary utility of this compound is as a "masked" alkylator for amines. It allows the attachment of a piperazine-propyl linker to a target scaffold (e.g., a kinase inhibitor or E3 ligase ligand) under mild conditions.

Mechanism & Workflow

The aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion), which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

Figure 2: Reductive amination workflow for conjugation.

Standard Operating Procedure (Reductive Amination)

Reagents : 1,2-Dichloroethane (DCE), Sodium Triacetoxyborohydride (STAB), Acetic Acid.

-

Dissolution : Dissolve the target amine (1.0 equiv) and the aldehyde (1.2 equiv) in DCE (0.1 M concentration).

-

Imine Formation : If the amine is unreactive, add catalytic Acetic Acid (1-2 drops) and stir for 30 mins.

-

Reduction : Add STAB (1.5 - 2.0 equiv) in one portion.

-

Reaction : Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine).

-

Quench : Quench with saturated NaHCO₃ (gas evolution will occur).

-

Isolation : Extract with DCM. The Boc group remains intact, allowing for subsequent orthogonal deprotection (e.g., with TFA) if necessary.

Handling, Stability & Troubleshooting

Instability Factors

-

Oxidation : The aldehyde is an "oxygen scavenger." Exposure to air converts it to tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate.

-

Polymerization : Concentrated aldehydes can oligomerize. Always store diluted or use immediately.

Storage Protocol

-

Temperature : -20°C or -80°C.

-

Atmosphere : Store under Argon or Nitrogen.

-

Solvent : Best stored neat (if oil) or as a frozen benzene solution. Avoid storing in CDCl₃ (acidity promotes decomposition).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Aldehyde degradation on Silica. | Use Neutral Alumina or skip column (use crude if >90% pure). |

| No Reaction (Amination) | Imine formation stalled. | Add molecular sieves (4Å) or catalytic acetic acid. |

| Side Products | Bis-alkylation (if primary amine used). | Use excess amine or slow addition of aldehyde. |

References

-

Synthesis of Alcohol Precursor : Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 132710-90-8). ChemicalBook/ChemShuttle Catalog Data.

-

Aldehyde Identification : this compound (CAS 1221492-48-3). GuideChem Product Database.

- Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Patent Reference (Contextual Use) : "Pyrazolopyridine derivatives as anti-cancer agent." Patent FR2951172A1. (Describes the use of piperazine-aldehydes in kinase inhibitor synthesis).

Sources

Technical Monograph: Strategic Utilization of Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate in Medicinal Chemistry

CAS Number: 1221492-48-3 Formula: C₁₂H₂₂N₂O₃ Molecular Weight: 242.32 g/mol Synonyms: 3-(4-Boc-piperazin-1-yl)propanal; N-Boc-4-(2-formylethyl)piperazine

Executive Summary: The "Aldehyde Linker" Advantage

In the landscape of modern drug discovery, Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate serves as a critical "hub" intermediate. Its structural value lies in its bifunctionality:

-

The Piperazine Core: A privileged scaffold in medicinal chemistry, known for improving pharmacokinetic profiles (solubility, lipophilicity) and receptor binding (GPCRs).[1]

-

The Orthogonal Reactivity: It possesses a stable, acid-labile protecting group (Boc ) on one nitrogen and a highly reactive aldehyde (3-oxopropyl) on the other.

This duality allows researchers to install a piperazine moiety onto a scaffold via reductive amination (exploiting the aldehyde) while preserving the distal amine for later functionalization (after Boc deprotection). This guide details the synthesis, handling, and application of this versatile reagent.[2]

Chemical Identity & Properties

| Property | Value / Description |

| Appearance | Typically a viscous, colorless to pale yellow oil or low-melting solid. |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol. Sparingly soluble in water. |

| Stability | Air Sensitive. The aldehyde group is prone to oxidation to the carboxylic acid (3-(4-Boc-piperazin-1-yl)propanoic acid) upon prolonged exposure to air. |

| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). |

| Reactivity | High reactivity towards nucleophiles (amines, ylides). Compatible with non-nucleophilic bases. |

Synthetic Pathways: Production Protocols

Synthesis of CAS 1221492-48-3 is typically achieved via two primary routes depending on scale and required purity.

Method A: The Oxidative Route (High Purity / Lab Scale)

Rationale: This method avoids the polymerization risks associated with acrolein and yields a cleaner product, ideal for late-stage functionalization.

-

Precursor Synthesis: Alkylation of N-Boc-piperazine with 3-bromo-1-propanol using K₂CO₃ in Acetonitrile to yield tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

-

Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP) oxidation of the alcohol to the aldehyde.

Protocol (Swern Oxidation):

-

Cool oxalyl chloride (1.1 eq) in DCM to -78°C.

-

Add DMSO (2.2 eq) dropwise; stir for 15 min.

-

Add the alcohol precursor (1.0 eq) in DCM dropwise; stir for 30 min at -78°C.

-

Add triethylamine (5.0 eq) and allow to warm to room temperature.

-

Workup: Quench with water, extract with DCM. The aldehyde is often used crude or purified rapidly via silica gel chromatography (neutralized with 1% Et₃N).

Method B: The Michael Addition (Industrial / Scale-Up)

Rationale: Atom-economical but requires careful handling of acrolein (toxic, volatile).

-

Reaction: N-Boc-piperazine is reacted with acrolein (or generated in situ from acrolein diethyl acetal) in a Michael addition.

-

Conditions: DCM or Methanol at 0°C to RT.

-

Note: Acrolein is highly prone to polymerization; inhibitors (hydroquinone) are often required.

Visualization: Synthetic Logic

Figure 1: Dual synthetic pathways. The oxidative route (green solid) offers higher control, while Michael addition (red dashed) offers direct access.

Application Workflow: Reductive Amination

The primary utility of this reagent is to introduce the N-Boc-piperazinyl-propyl motif into amine-bearing scaffolds. This is a cornerstone reaction in fragment-based drug design (FBDD).

Standard Operating Procedure (SOP)

Objective: Coupling CAS 1221492-48-3 with a secondary amine (R₂NH).

Reagents:

-

Amine (1.0 eq)[3]

-

Aldehyde (CAS 1221492-48-3) (1.2 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Additive: Acetic Acid (1-2 eq) - Critical for catalyzing iminium ion formation.

Step-by-Step Protocol:

-

Imine Formation: Dissolve the amine and the aldehyde in DCE. Add Acetic Acid.[2] Stir for 30-60 minutes at room temperature. Note: If the amine is an HCl salt, add Et₃N to neutralize.

-

Reduction: Add STAB in one portion. The reaction may bubble slightly.

-

Monitoring: Stir at RT for 2-16 hours. Monitor by LCMS for the disappearance of the amine and appearance of the product mass (M+H).

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

-

Extraction: Extract with DCM (x3). Dry organics over Na₂SO₄.[2]

-

Purification: The Boc group survives these conditions. Purify via flash chromatography.

Visualization: The "Linker" Strategy

Figure 2: The Reductive Amination workflow, illustrating the installation of the piperazine linker and subsequent activation.

Handling, Stability & Troubleshooting

The "Oxidation Trap"

Aldehydes are metastable. A common failure mode is the degradation of the reagent into 3-(4-Boc-piperazin-1-yl)propanoic acid .

-

Symptom: Loss of reactivity in reductive amination; appearance of a broad acidic peak in NMR.

-

Prevention:

-

Purge: Always backfill storage vials with Argon after use.

-

Check: Run a quick ¹H NMR before critical reactions. Look for the aldehyde proton doublet/singlet at ~9.8 ppm. If missing or small, repurify.

-

Purification Tips

-

Silica Gel: Aldehydes can stick to silica. Use a solvent system with 1% Triethylamine to deactivate acidic sites on the silica, or elute quickly.

-

Storage: If not used immediately, store as the alcohol precursor and oxidize only when needed.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[4]

- Piperazine Scaffolds in Drug Design: Berkheij, M., et al. "Synthesis of 2-substituted piperazines via direct α-lithiation." Tetrahedron Letters, 2005. (Contextual grounding for piperazine utility).

-

Swern Oxidation Protocol: Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651-1660. Link

-

Boc-Piperazine Properties: PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Link (Analogous property data).

Sources

"Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate" molecular structure analysis

Topic: Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate: Synthesis & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Strategic Application of the Boc-Piperazine Propanal Linker in Drug Design

Executive Summary & Molecule Profile[1]

This compound is a critical bifunctional building block in medicinal chemistry. It serves as a "masked" linker, providing a reactive aldehyde handle for reductive amination while maintaining an orthogonal protecting group (Boc) on the secondary amine.

This molecule is frequently generated in situ or prepared fresh due to the inherent instability of the terminal aldehyde, which is prone to oxidation (to the carboxylic acid) or polymerization. Consequently, commercial availability often focuses on its stable precursor, the alcohol Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 132710-90-8) .

Chemical Identity & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| Systematic Name | This compound | Also known as N-Boc-4-(2-formylethyl)piperazine |

| Molecular Formula | C₁₂H₂₂N₂O₃ | |

| Molecular Weight | ~242.32 g/mol | |

| Precursor CAS | 132710-90-8 | Refers to the stable alcohol form (3-hydroxypropyl) |

| Key Functionality | Aldehyde (-CHO) | Highly reactive electrophile for reductive amination |

| Protecting Group | Tert-butoxycarbonyl (Boc) | Acid-labile; stable to basic/nucleophilic conditions |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water; lipophilic character |

Synthetic Routes & Production Strategies[1][10][11][12][13]

Because the aldehyde is sensitive, the most robust workflow involves synthesizing it from the stable alcohol precursor immediately prior to use. Two primary routes are established in the literature.

Route A: Oxidation of the Alcohol (Recommended)

This is the standard laboratory method. The precursor, 1-Boc-4-(3-hydroxypropyl)piperazine , is oxidized using Swern conditions or IBX (2-Iodoxybenzoic acid). This route avoids the toxicity of acrolein and the harsh acidic hydrolysis of acetals.

Route B: Acetal Deprotection (Scale-Up)

For larger scales, N-Boc piperazine is alkylated with 2-(3-bromopropyl)-1,3-dioxolane. The resulting acetal is stable and can be stored. Hydrolysis with dilute HCl releases the aldehyde when needed.

Synthesis Pathway Diagram

Figure 1: Comparative synthetic routes. Route A (Green path) is preferred for research scale; Route B (Yellow path) allows for intermediate storage.

Reactivity Profile & Applications

The primary utility of this molecule is in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras). The aldehyde acts as a "warhead" to install the piperazine linker onto an amine-bearing scaffold via Reductive Amination .

Mechanism: Reductive Amination[10][12][13]

-

Imine Formation: The aldehyde reacts with a primary or secondary amine (R-NH₂) to form a hemiaminal, which dehydrates to an imine (Schiff base).

-

Reduction: The imine is selectively reduced to the amine.

Critical Reagent Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the standard reducing agent. Unlike NaBH₄, STAB is mild enough that it does not reduce the aldehyde ketone competitively, allowing the imine to form and be reduced in a "one-pot" protocol [1].

Reaction Workflow Diagram

Figure 2: The Reductive Amination Cascade. STAB ensures selective reduction of the imine over the parent aldehyde.

Experimental Protocols

Protocol A: Synthesis via IBX Oxidation (Generation of Aldehyde)

Use this protocol to generate the aldehyde fresh from the alcohol precursor (CAS 132710-90-8).

Reagents:

-

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 eq)[1]

-

2-Iodoxybenzoic acid (IBX) (1.1 eq)

-

Ethyl Acetate (EtOAc) (Solvent)

Procedure:

-

Dissolution: Suspend IBX (1.1 eq) in Ethyl Acetate (0.5 M concentration relative to substrate). IBX is insoluble in most organic solvents but active in suspension.

-

Addition: Add the alcohol precursor (1.0 eq) to the refluxing suspension.

-

Reaction: Reflux vigorously for 3–4 hours. Monitor by TLC (The aldehyde usually runs higher/less polar than the alcohol).

-

Workup: Cool the mixture to 0°C. Filter off the white solid byproduct (iodosobenzoic acid) through a celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Checkpoint: The resulting oil is the crude aldehyde. Do not store. Proceed immediately to Protocol B.

-

Protocol B: "One-Pot" Reductive Amination

Connects the generated aldehyde to your amine of interest.

Reagents:

-

Crude Aldehyde (from Protocol A) (1.2 eq)

-

Target Amine (Scaffold) (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (glacial) (1-2 drops)

-

1,2-Dichloroethane (DCE) or DCM (anhydrous)

Procedure:

-

Imine Formation: Dissolve the Target Amine and the Crude Aldehyde in anhydrous DCE (0.1 M). Add catalytic Acetic Acid.[2] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Note: Adding molecular sieves (4Å) can drive imine formation by scavenging water.

-

-

Reduction: Add STAB (1.5 eq) in one portion. The reaction may bubble slightly.

-

Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the Target Amine.

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography.

-

Tip: If the Boc group is acid-labile, avoid using acidic modifiers (like TFA) in the mobile phase during purification if possible, or neutralize quickly.

-

Stability & Storage Guidelines

The aldehyde functionality is chemically fragile. Adhere to these strict storage parameters to maintain reagent integrity:

-

Oxidation Risk: Aldehydes autoxidize to carboxylic acids upon exposure to atmospheric oxygen.

-

Mitigation: Store under an inert atmosphere (Argon or Nitrogen).

-

-

Polymerization: Concentrated aldehydes can undergo aldol-type self-condensation.

-

Mitigation: Store at -20°C. If storing for >24 hours, conversion to the bisulfite adduct or keeping as the acetal is recommended.

-

-

Handling: Always use cold, anhydrous solvents. Avoid prolonged exposure to silica gel during purification, as the acidity of silica can degrade the aldehyde or cleave the Boc group.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024). "Product Specification: 1-Boc-4-(3-hydroxypropyl)piperazine." Merck KGaA.

-

PubChem. (2024). "Compound Summary: Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (Analog)." National Library of Medicine.

Sources

"Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate" spectroscopic data (NMR, HPLC, LC-MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

Executive Summary

This compound (CAS: 1221492-48-3), also known as 1-Boc-4-(3-oxopropyl)piperazine, is a critical aldehyde intermediate in medicinal chemistry. It serves as a versatile "masked" piperazine scaffold, primarily employed in reductive amination reactions to introduce the N-piperazinyl-propyl motif into drug candidates.

This guide provides a comprehensive analysis of its spectroscopic signature (NMR, LC-MS, HPLC), synthesis pathways, and stability profile. Due to the inherent instability of the aldehyde group (susceptibility to oxidation and polymerization), this compound is frequently generated in situ or used immediately after isolation. The data presented here bridges the gap between theoretical structure and practical identification in a laboratory setting.

Compound Identity & Physicochemical Properties

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 1-Boc-4-(3-oxopropyl)piperazine |

| CAS Number | 1221492-48-3 |

| Molecular Formula | C |

| Molecular Weight | 242.32 g/mol |

| Physical State | Colorless to pale yellow oil (often solidifies upon cooling) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water. |

| Stability | Unstable. Prone to oxidation (to carboxylic acid) and polymerization. Store at -20°C under inert atmosphere (Ar/N |

Synthesis & Reaction Context

The spectroscopic characterization of this aldehyde is best understood in the context of its synthesis. It is most reliably prepared via the mild oxidation of its stable alcohol precursor, 1-Boc-4-(3-hydroxypropyl)piperazine (CAS 132710-90-8).

Primary Synthetic Route: Swern Oxidation

The Swern oxidation is preferred over metal-based oxidants (e.g., PCC) to avoid contamination and over-oxidation.

Reaction Scheme:

-

Activation: Oxalyl chloride + DMSO

Dimethylchlorosulfonium ion (at -78°C). -

Addition: 1-Boc-4-(3-hydroxypropyl)piperazine is added.

-

Elimination: Triethylamine (Et

N) induces the formation of the aldehyde and dimethyl sulfide.

Figure 1: Synthetic pathway from the stable alcohol precursor to the target aldehyde.[1]

Spectroscopic Characterization (The Core)

Note: The data below represents the isolated aldehyde. Due to instability, spectra often show traces of the hydrate (gem-diol) or the carboxylic acid oxidation product.

A. Proton NMR ( H NMR)

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integration | Assignment |

| CHO | 9.78 - 9.82 | Triplet (t) | 1H | Aldehyde proton ( |

| Pip-CH | 3.38 - 3.45 | Multiplet (m) | 4H | Piperazine ring ( |

| N-CH | 2.72 - 2.78 | Triplet (t) | 2H | Propyl chain ( |

| CH | 2.60 - 2.68 | Triplet (t) | 2H | Propyl chain ( |

| Pip-CH | 2.35 - 2.45 | Multiplet (m) | 4H | Piperazine ring ( |

| Boc-CH | 1.45 | Singlet (s) | 9H | tert-Butyl group |

Critical Analysis:

-

Differentiation from Alcohol: The precursor alcohol has a triplet at ~3.75 ppm (-CH

OH) and a quintet at ~1.75 ppm (central -CH-

Correction: The precursor is 3-hydroxypropyl (3 carbons). The aldehyde is 3-oxopropyl (3 carbons).[2]

-

Alcohol Chain: N-CH

-CH -

Aldehyde Chain: N-CH

-CH -

Therefore, the aldehyde spectrum loses the quintet at 1.75 ppm and the triplet at 3.75 ppm. Instead, you see two triplets at ~2.7 ppm (N-CH

) and ~2.6 ppm (CH

-

B. Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Carbon Type | Shift ( | Assignment |

| C=O (Aldehyde) | ~201.5 | Aldehyde Carbonyl |

| C=O (Boc) | ~154.8 | Carbamate Carbonyl |

| C-O (Quat) | ~79.8 | tert-Butyl Quaternary Carbon |

| Pip-CH | ~53.0 | Piperazine (Alkyl side) |

| N-CH | ~51.5 | Propyl chain ( |

| Pip-CH | ~43.5 | Piperazine (Boc side) |

| CH | ~41.2 | Propyl chain ( |

| CH | ~28.4 | tert-Butyl Methyls |

C. LC-MS (Liquid Chromatography - Mass Spectrometry)

Method: Electrospray Ionization (ESI), Positive Mode.

Column: C18 Reverse Phase.

Mobile Phase: H

-

Retention Time (RT): The aldehyde is less polar than the alcohol precursor (loss of H-bond donor) but more polar than the fully reduced alkyl impurity. Expect RT slightly later than the alcohol.

-

Observed Ions:

| Ion (m/z) | Identity | Interpretation |

| 243.2 | [M+H] | Parent Ion (Protonated) |

| 265.2 | [M+Na] | Sodium Adduct |

| 187.1 | [M+H - tBu] | Loss of tert-butyl group (-56 Da) |

| 143.1 | [M+H - Boc] | Loss of Boc group (-100 Da) |

Fragmentation Pathway (MS/MS): The primary fragmentation is the loss of the Boc protecting group, yielding the naked piperazine species (m/z ~143).

Figure 2: Expected fragmentation pattern in ESI-MS positive mode.

HPLC Method Development Strategy

Due to the lack of a strong chromophore (only the amide/carbonyl absorption <220 nm), UV detection can be challenging.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

UV: 210 nm (monitor amide bond).

-

ELSD/CAD: Highly recommended for better sensitivity.

-

MS: Best for confirmation.

-

Impurity Profiling:

-

Peak at RT - 1.0 min: 1-Boc-4-(3-hydroxypropyl)piperazine (Unreacted starting material).

-

Peak at RT + 0.5 min: Carboxylic acid oxidation product (if stored improperly).

Handling and Stability Protocols

Warning: This compound is an aldehyde. It is inherently reactive.

-

Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Oxidation Risk: Exposure to air converts the aldehyde to the corresponding carboxylic acid (Tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate).

-

Polymerization: Can self-polymerize via aldol-type condensations if left in basic solution.

-

Usage: It is best practice to generate the aldehyde in situ via Swern oxidation and proceed immediately to the reductive amination step without extensive purification (other than aqueous workup).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16217800, 1-Boc-4-(3-hydroxypropyl)piperazine. Retrieved from [Link](Precursor Data).

-

Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[4][5][6] a preparative, steric and mechanistic study.[4][7] Tetrahedron, 34(11), 1651-1660. (Methodology for Synthesis).

Sources

- 1. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]

- 2. 165528-85-8|tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-(3-oxopropyl)piperazine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate, a key chemical intermediate in contemporary medicinal chemistry. Contrary to having a direct mechanism of action within biological systems, its significance lies in its role as a versatile synthetic building block for constructing complex, biologically active molecules. This document will elucidate its chemical properties, its strategic application in the synthesis of notable pharmaceuticals, and provide detailed protocols for its utilization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: A Clarification of Role

In the landscape of drug discovery and development, it is crucial to distinguish between biologically active agents and the synthetic intermediates used to create them. This compound falls into the latter category. It is not a pharmacologically active compound with a defined mechanism of action. Instead, its value is derived from its chemical structure: a piperazine ring system functionalized with a reactive aldehyde and protected with a tert-butoxycarbonyl (Boc) group. This combination of features makes it an invaluable tool for medicinal chemists to introduce the piperazine motif into a wide array of potential drug candidates. The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1][2]

This guide will focus on the practical applications of this compound, providing insights into why and how it is used in the synthesis of molecules that do possess a mechanism of action.

Physicochemical Properties and Strategic Reactivity

The utility of this compound as a synthetic intermediate is a direct result of its carefully designed chemical architecture.

| Property | Value | Source |

| Molecular Formula | C13H24N2O3 | [3] |

| Molecular Weight | 256.34 g/mol | N/A |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Key Functional Groups | Aldehyde, Boc-protected amine, Piperazine ring | N/A |

The two key features that dictate its reactivity are:

-

The Aldehyde Group: This electrophilic functional group is highly reactive towards nucleophiles, particularly amines. This allows for the formation of new carbon-nitrogen bonds through reactions like reductive amination, a cornerstone of medicinal chemistry for linking molecular fragments.

-

The Boc-Protecting Group: The tert-butoxycarbonyl group on one of the piperazine nitrogens serves to temporarily deactivate it, preventing unwanted side reactions. This allows for selective functionalization of the other nitrogen atom. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, revealing a secondary amine that can be further elaborated.

This strategic combination of a reactive handle and a protective group allows for a high degree of control in multi-step syntheses.

Application in the Synthesis of Bioactive Molecules

The true "action" of this compound is demonstrated through its incorporation into larger molecules that are designed to interact with biological targets. While direct synthetic routes for specific drugs using this exact starting material are proprietary and may not be publicly available, we can illustrate its utility through analogous synthetic strategies for well-known pharmaceuticals containing a substituted piperazine moiety.

Conceptual Synthetic Application: Ubrogepant (CGRP Receptor Antagonist)

Ubrogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine.[4][5][6][][8] Its complex structure features a substituted piperidinone core. A building block like this compound could be conceptually employed to introduce a functionalized side chain onto a core scaffold via reductive amination.

Below is a representative workflow illustrating how such a building block could be used.

Caption: Conceptual workflow for reductive amination.

Conceptual Synthetic Application: Cariprazine (Antipsychotic Agent)

Cariprazine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder, acting as a partial agonist at dopamine D2 and D3 receptors.[9][10][11][12][13] Many synthetic routes to Cariprazine and similar molecules involve the coupling of a piperazine-containing fragment to a larger scaffold.[10][13]

The aldehyde functionality of this compound allows for its conjugation to an appropriate amine-containing precursor of the final drug molecule, again highlighting the importance of reductive amination in modern drug synthesis.

Experimental Protocol: Reductive Amination

The following is a generalized, yet detailed, protocol for the reductive amination of an amine with this compound. This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Objective: To couple a primary or secondary amine (Substrate-NHR) with this compound.

Materials:

-

This compound

-

Amine substrate (Substrate-NHR)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

-

Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

-

Add this compound (1.1 eq) to the solution.

-

If the amine substrate is an acid salt (e.g., a hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

-

Imine Formation:

-

Stir the mixture at room temperature for 30-60 minutes.

-

Self-Validation Check 1: Monitor the formation of the imine intermediate by TLC. The starting materials should be consumed, and a new spot corresponding to the imine should appear.

-

-

Reduction:

-

Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature.

-

-

Reaction Monitoring:

-

Self-Validation Check 2: Monitor the progress of the reduction by TLC. The imine spot should disappear, and a new spot corresponding to the desired product should appear. The reaction is typically complete within 2-16 hours.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

-

Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Self-Validation Check 3: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Caption: A self-validating workflow for reductive amination.

Conclusion

This compound is a prime example of a molecular tool that, while lacking intrinsic biological activity, is indispensable in the synthesis of pharmacologically relevant compounds. Its bifunctional nature, with a reactive aldehyde and a protected amine, provides medicinal chemists with a reliable and versatile building block for introducing the piperazine scaffold. Understanding the chemistry and strategic application of such intermediates is fundamental to the design and development of the next generation of therapeutics.

References

- Yasuda, N., et al. (2017). Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Organic Process Research & Development, 21(11), 1851–1858.

- American Chemical Society. (2017). Practical asymmetric synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist ubrogepant. Organic Process Research & Development, 21(11).

- Justia Patents. (2021). Synthesis method for cariprazine.

- ACS Publications. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development.

- ChemicalBook. (2024). The synthesis method of Ubrogepant.

- Ingenta Connect. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70(7).

- BOC Sciences. (n.d.). CAS 1374248-77-7 (Ubrogepant).

- European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1.

- ACS Publications. (2017). Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Organic Process Research & Development.

- MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes.

- PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)

- EvitaChem. (n.d.). Buy Tert-butyl 4-(3-phenylpropyl)

- PubChem. (n.d.).

- ChemicalBook. (2026). tert-butyl 4-(6-aminopyridin-3-yl)

- MedChemExpress. (n.d.). tert-Butyl 4-(3-aminopropyl)

- PubChem. (n.d.).

- MDPI. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.

- AChemBlock. (2026). tert-butyl 4-(3-chloropropyl)

- Inxight Drugs. (n.d.). tert-Butyl 4-(3-chloropropyl)

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- EPA. (2025). tert-Butyl 4-(3-bromopropyl)

- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- EPA. (2025). tert-Butyl 4-(3-aminophenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patents.justia.com [patents.justia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. medkoo.com [medkoo.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Introduction: The Enduring Legacy of a "Privileged" Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a testament to the power of a "privileged scaffold" in medicinal chemistry.[1] Its structural simplicity, coupled with its remarkable chemical versatility, has made it a cornerstone in the design of a vast array of therapeutic agents.[2] The unique physicochemical properties of the piperazine core, including its basicity, conformational flexibility, and capacity for hydrogen bonding, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an indispensable tool for drug discovery.[1][3] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of piperazine derivatives, offering practical insights and detailed protocols for researchers in the field.

The two nitrogen atoms in the piperazine ring serve as versatile handles for chemical modification, enabling the introduction of a wide range of substituents to modulate properties such as solubility, lipophilicity, and receptor binding affinity.[1] This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2]

Core Physicochemical Properties of the Piperazine Nucleus

A thorough understanding of the fundamental physicochemical properties of the piperazine ring is crucial for the rational design of new drug candidates. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

| Property | Value | Significance in Drug Design |

| Melting Point | 106-112 °C (anhydrous) | A key indicator of purity and stability.[4] |

| Boiling Point | 145-146 °C | Relevant for synthesis and purification processes.[4] |

| pKa1 | 5.35 | The diprotic nature of piperazine allows for the formation of various salts to modulate solubility and other properties.[4] |

| pKa2 | 9.73 | The basicity of the nitrogen atoms is critical for interactions with biological targets and for influencing membrane permeability.[4] |

| Water Solubility | Freely soluble | The inherent water solubility of the piperazine core is a favorable property for drug development.[4] |

Strategic Synthetic Approaches to Piperazine Derivatives

The synthesis of piperazine derivatives has evolved from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse chemical libraries for drug screening. The choice of synthetic route is often dictated by the desired substitution pattern and the need for regioselectivity.

N-Arylation of the Piperazine Core: The Buchwald-Hartwig Amination

The formation of a C-N bond between an aryl halide and the piperazine nitrogen is a common and crucial step in the synthesis of many bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering high yields and broad substrate scope.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine

Objective: To synthesize an N-aryl-N'-Boc-piperazine derivative.

Materials:

-

Aryl halide (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

NaOt-Bu (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and NaOt-Bu.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve the Pd₂(dba)₃ and Xantphos in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for achieving high yields.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for introducing alkyl substituents onto the piperazine nitrogen. This one-pot reaction involves the formation of an imine or iminium ion from an aldehyde or ketone and the piperazine, followed by its in-situ reduction.

Experimental Protocol: Reductive Amination of Piperazine

Objective: To synthesize an N-alkylated piperazine derivative.

Materials:

-

Piperazine (1.0 equiv)

-

Aldehyde or ketone (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the piperazine and the aldehyde or ketone in DCM.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add NaBH(OAc)₃ portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

-

Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate, which is the species that is subsequently reduced.

Direct C-H Functionalization: A Modern Approach

Recent advances in synthetic methodology have enabled the direct functionalization of the C-H bonds of the piperazine ring. These methods, often employing photoredox catalysis, provide a more atom-economical and efficient route to novel piperazine derivatives that are not easily accessible through traditional methods.

Workflow for Direct C-H Functionalization

Caption: A simplified workflow for the direct C-H functionalization of piperazines via photoredox catalysis.

Therapeutic Applications of Piperazine Derivatives

The versatility of the piperazine scaffold has led to its incorporation into a wide range of drugs with diverse therapeutic applications.

Anticancer Agents

Piperazine derivatives have emerged as a significant class of anticancer agents, with many compounds exhibiting potent activity against various cancer cell lines. The piperazine moiety often serves as a linker or a key pharmacophore that interacts with specific targets in cancer cells.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib, a 2-phenylaminopyrimidine derivative containing a piperazine ring, is a cornerstone in the treatment of chronic myeloid leukemia (CML). It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the proliferation of CML cells.[5]

Mechanism of Action: Imatinib

Caption: Imatinib competitively binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and downstream signaling pathways.[6][7]

Quantitative SAR of Piperazine-Based Anticancer Agents

| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 21 | H | 2,4-dichlorophenyl | MDA-MB-231 | 3.67 | [8] |

| 22 | CH₃ | 2,4-dichlorophenyl | MDA-MB-231 | 1.52 | [8] |

| 27 | H | 4-methoxyphenyl | HeLa | 4.24 | [9] |

| 29 | H | 3,4,5-trimethoxyphenyl | HCT-116 | 3.0 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperazine derivative against a cancer cell line.[10]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Piperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Self-Validating System: The inclusion of positive (known cytotoxic drug) and negative (vehicle) controls, along with blank wells, ensures the validity of the assay. The results should demonstrate a dose-dependent decrease in cell viability for an active compound.

Antipsychotic Agents

Piperazine derivatives are a cornerstone in the treatment of schizophrenia and other psychotic disorders.[12] Many atypical antipsychotics, such as clozapine and aripiprazole, feature a piperazine moiety that is crucial for their multi-target receptor binding profile, particularly at dopamine D₂ and serotonin 5-HT₂A receptors.[13]

Mechanism of Action: Atypical Antipsychotics

Caption: Atypical antipsychotics modulate dopaminergic and serotonergic pathways by acting as antagonists or partial agonists at D₂ and 5-HT₂A receptors.[12][14]

Quantitative SAR of Piperazine-Based Antipsychotics

| Compound | R1 | R2 | D₂ Ki (nM) | 5-HT₂A Ki (nM) | Reference |

| Clozapine | Cl | H | 126 | 5.4 | [14] |

| Aripiprazole | 2,3-dichlorophenyl | H | 0.34 | 3.4 | [12] |

| 9b | 4-fluorophenyl | H | >1000 | 39.4 | [15] |

| 12a | 4-fluorophenyl | H | 300 | 315 | [15] |

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a piperazine derivative for a specific G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target receptor (e.g., D₂ or 5-HT₂A)

-

Radioligand (e.g., [³H]spiperone for D₂)

-

Piperazine derivative test compound

-

Non-specific binding inhibitor (e.g., unlabeled haloperidol)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

Radioligand: A high-affinity, specific radioligand is used to label the target receptor.

-

Non-specific Binding Inhibitor: A high concentration of an unlabeled ligand is used to determine the amount of non-specific binding of the radioligand to the membranes and filters.

-

Filtration: Rapid filtration is essential to prevent dissociation of the radioligand-receptor complex.

Antimicrobial Agents

Piperazine derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The piperazine ring can be functionalized to enhance penetration into microbial cells and to interact with specific microbial targets.

Quantitative SAR of Piperazine-Based Antimicrobial Agents

| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 4 | H | 2-thienyl | 16 | >256 | [16] |

| 6c | CH₃ | 4-chlorophenyl | 16 | 8 | [16] |

| 6d | CH₃ | 4-fluorophenyl | 16 | 32 | [16] |

| 7b | C₂H₅ | 4-chlorophenyl | 32 | 16 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a piperazine derivative that inhibits the visible growth of a microorganism.[17]

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

Piperazine derivative stock solution

-

96-well microplate

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the piperazine derivative in MHB in a 96-well plate.

-

Inoculation: Prepare a standardized bacterial inoculum and add it to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Self-Validating System: The positive control should show clear bacterial growth, while the negative control should remain clear. This confirms the viability of the bacteria and the sterility of the medium.

Future Directions and Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Hybrid Scaffold Engineering: Combining the piperazine moiety with other pharmacophores to create hybrid molecules with multi-target activity.

-

Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis, for the synthesis of piperazine derivatives.

References

-

Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). [Link]

-

Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and... - ResearchGate. (n.d.). [Link]

-

Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. (n.d.). [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). [Link]

-

Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi - PubMed. (2013, April 1). [Link]

-

MTT Cell Assay Protocol. (n.d.). [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). [Link]

-

Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines as cyclic butyrophenone derivatives - PubMed. (n.d.). [Link]

-

Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. - ResearchGate. (n.d.). [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Link]

-

Protocol to analyze antimicrobial susceptibility data - NPL Publications. (n.d.). [Link]

-

What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). [Link]

-

Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives | Request PDF - ResearchGate. (2025, August 7). [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (2022, February 15). [Link]

-

Imatinib - Wikipedia. (n.d.). [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. (2019, August 15). [Link]

-

Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC. (2022, April 8). [Link]

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (2022, June 9). [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). [Link]

-

Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed. (2020, March 15). [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024, October 2). [Link]

-

Plots of correlation of predicted versus actual pKi values based on (a). CoMSIAa, b CoMSIAb models … - ResearchGate. (n.d.). [Link]

-

Some FDA‐approved piperazine‐containing drugs. - ResearchGate. (n.d.). [Link]

-

Clozapine Pathway, Pharmacokinetics - ClinPGx. (n.d.). [Link]

-

PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC. (n.d.). [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. (2023, December 1). [Link]

-

Full article: Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2015, November 18). [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (2018, December 6). [Link]

-

Schematic view of binding modes of a aripiprazole, b clozapine, c... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

-

IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c)... - ResearchGate. (n.d.). [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (n.d.). [Link]

-

Metabolic pathways of aripiprazole and clozapine leading to the formation of their major metabolites[18]. - ResearchGate. (n.d.). [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). [Link]

-

Piperazine - Wikipedia. (n.d.). [Link]

-

GPCRs (G Protein Coupled Receptors): A Guide - Assay Genie. (2023, June 28). [Link]

-

Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - MDPI. (2023, April 17). [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). [Link]

-

Minimum inhibitory concentrations (MIC, µg/mL) of piperine and... - ResearchGate. (n.d.). [Link]

-

Piperazine & Derivatives - Adani Pharmachem Private Limited. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. adanipharma.net [adanipharma.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imatinib - Wikipedia [en.wikipedia.org]

The Synthetic Chemist's Guide to a High-Value Building Block: tert-Butyl 4-(3-oxopropyl)piperazine-1-carboxylate

An In-depth Technical Review of its Synthesis, Core Applications, and Strategic Utility in Complex Molecule Assembly

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful therapeutic agents. This guide focuses on a particularly versatile derivative, tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate . This bifunctional building block features a latent secondary amine, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive aldehyde moiety. This unique combination allows for a sequence of selective, high-yield transformations, making it an invaluable tool for researchers in drug discovery and process development. Herein, we provide a comprehensive overview of its synthesis, explore its most critical applications in C-N and C-C bond formation through detailed, field-tested protocols, and illustrate its strategic value in multi-step synthetic campaigns.

Introduction: The Strategic Importance of the Piperazine Core

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in pharmaceuticals. Its presence is critical to the function of drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. The unique architecture of the piperazine ring allows it to:

-

Engage in Multiple Binding Interactions: The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, enabling potent interactions with biological targets.

-

Modulate Physicochemical Properties: Substitution at the N1 and N4 positions provides a powerful handle for medicinal chemists to fine-tune critical drug properties such as solubility, lipophilicity (LogP), and metabolic stability.

-

Provide a Flexible yet Constrained Conformation: The chair-like conformation of the piperazine ring can optimally position appended substituents within a target's binding pocket.

The subject of this guide, This compound , leverages these inherent advantages by incorporating two distinct and orthogonally reactive functional groups: a Boc-protected amine and a terminal aldehyde. This design allows for sequential chemical modifications, beginning with the aldehyde and followed by deprotection and functionalization of the piperazine nitrogen, enabling the rapid assembly of complex molecular architectures.

Physicochemical Properties and Synthesis

A clear understanding of the building block's properties is essential for its effective use.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 199999-52-9 |

| Appearance | Typically an oil or low-melting solid |

2.1. Recommended Synthetic Route: Oxidation of the Precursor Alcohol

The most reliable and common method for preparing the title compound is through the mild oxidation of its corresponding alcohol, tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS No: 132710-90-8). This precursor is commercially available. Swern oxidation or Dess-Martin periodinane (DMP) oxidation are preferred methods as they avoid over-oxidation to the carboxylic acid and are conducted under mild conditions compatible with the Boc-protecting group.

Core Synthetic Applications & Methodologies

The synthetic utility of this building block is primarily driven by the reactivity of its aldehyde functional group. The following sections detail the most important transformations with validated, step-by-step protocols.

3.1. Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most powerful and widely used method for forming carbon-nitrogen bonds in medicinal chemistry.[1][2] The reaction proceeds via the initial formation of an iminium ion intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity and tolerance of a wide range of functional groups.[3]

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to generate the free base in situ.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.[4]

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[5]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Sources

Technical Guide: Solubility & Stability of Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

[1]

Chemical Identity & Physicochemical Profile

Compound Name: this compound Synonyms: 1-Boc-4-(3-oxopropyl)piperazine; 4-(2-Formylethyl)-1-piperazinecarboxylic acid tert-butyl ester CAS Number: Note: Often generated in situ or custom synthesized; structurally related to CAS 165528-85-8 (Piperidine analog).[1] Molecular Formula: C₁₂H₂₂N₂O₃ Molecular Weight: 242.32 g/mol [1]

Structural Significance

This compound features a piperazine core protected at the N1 position by a Boc (tert-butoxycarbonyl) group and functionalized at the N4 position with a 3-oxopropyl (propionaldehyde) moiety.[1]

-

Boc Group: Provides acid-labile protection, ensuring regioselectivity during subsequent derivatizations.[1]

-

Aldehyde Moiety: A highly reactive electrophile prone to oxidation and nucleophilic attack, necessitating strict stability controls.

-

Tertiary Amine (N4): Introduces basicity (approx. pKa ~8.0–9.0), influencing solubility in acidic media but also catalyzing potential aldol condensations of the aldehyde tail.

Solubility Profiling

Solubility is dictated by the lipophilic Boc group contrasting with the polar amine and aldehyde functions.[1]

Predicted Solubility Map

| Solvent Class | Representative Solvent | Solubility Rating | Comments |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for synthesis and short-term handling.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good (>50 mg/mL) | Suitable for biological assays; DMSO may promote oxidation over time. |